molecular formula C31H26ClN5 B11079549 2-(2-chlorophenyl)-7-cyclohexyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-chlorophenyl)-7-cyclohexyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11079549
M. Wt: 504.0 g/mol
InChI Key: DPOANWFRSNOFLW-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-7-cyclohexyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-7-cyclohexyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and environmentally friendly solvents can enhance the efficiency of the synthesis. Additionally, continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-7-cyclohexyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-7-cyclohexyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-7-cyclohexyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:

Uniqueness

2-(2-chlorophenyl)-7-cyclohexyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse modifications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C31H26ClN5

Molecular Weight

504.0 g/mol

IUPAC Name

4-(2-chlorophenyl)-10-cyclohexyl-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C31H26ClN5/c32-25-19-11-10-18-24(25)29-34-31-27-26(21-12-4-1-5-13-21)28(22-14-6-2-7-15-22)37(23-16-8-3-9-17-23)30(27)33-20-36(31)35-29/h1-2,4-7,10-15,18-20,23H,3,8-9,16-17H2

InChI Key

DPOANWFRSNOFLW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5Cl)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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